Cas no 816439-90-4 (1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea)

1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclohexyl group and a 4-methoxyphenoxyacetyl moiety, which may contribute to its binding affinity and selectivity in biological systems. This compound is of interest due to its ureido and amide functional groups, which are often associated with hydrogen-bonding interactions, making it a candidate for enzyme inhibition or receptor modulation studies. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The product is typically characterized by high purity and stability, ensuring reliability in experimental settings.
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea structure
816439-90-4 structure
Product Name:1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
CAS No:816439-90-4
MF:C16H23N3O4
MW:321.371524095535
MDL:MFCD00245308
CID:4717222
Update Time:2025-10-30

1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide
    • 1-cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
    • N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide
    • N-cyclohexyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide
    • 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
    • MDL: MFCD00245308
    • Inchi: 1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21)
    • InChI Key: DZOFFGACCSQWIX-UHFFFAOYSA-N
    • SMILES: O=C(NNC(COC1C=CC(=CC=1)OC)=O)NC1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 378
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.7

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1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Suppliers

Amadis Chemical Company Limited
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(CAS:816439-90-4)1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
Order Number:A1178896
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):224.0/286.0
Email:sales@amadischem.com

Additional information on 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea

Introduction to 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea (CAS No. 816439-90-4)

1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea, with the CAS number 816439-90-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which include a cyclohexyl group, a methoxyphenyl moiety, and an acetyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea can be represented as follows: C16H22N2O4. The compound is a white crystalline solid with a molecular weight of 302.35 g/mol. Its solubility properties and stability are critical factors in its formulation and use in various pharmaceutical applications. Recent studies have shown that this compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for use in both in vitro and in vivo experiments.

In the realm of medicinal chemistry, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea has been investigated for its potential as a therapeutic agent. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent research has demonstrated that this compound possesses potent inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

Beyond its enzymatic inhibition properties, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea has also shown potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), are characterized by excessive inflammation and tissue damage. Preclinical studies have indicated that this compound can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic benefits in managing inflammatory conditions.

The pharmacokinetic properties of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea have also been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effectiveness as a drug candidate. The compound is rapidly absorbed after oral administration and has a moderate plasma half-life, allowing for sustained therapeutic effects. Additionally, it shows low toxicity in preclinical toxicity studies, further supporting its potential for clinical development.

In the context of drug discovery and development, the synthesis of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea is a critical aspect that has been optimized to improve yield and purity. Various synthetic routes have been explored to produce this compound efficiently. One common approach involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1-cyclohexylisocyanate under controlled conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to ensure high purity levels.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea. While preclinical data are promising, human trials are necessary to confirm these findings and assess the compound's performance in real-world settings. Early-phase clinical trials have shown that this compound is well-tolerated by patients and exhibits promising therapeutic effects. Further studies are underway to explore its potential in treating various diseases and conditions.

In conclusion, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea (CAS No. 816439-90-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for advancing medical treatments in the future.

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Amadis Chemical Company Limited
(CAS:816439-90-4)1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
A1178896
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0
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